molecular formula C23H18FN3O2 B2773123 1-(4-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946331-42-6

1-(4-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2773123
CAS RN: 946331-42-6
M. Wt: 387.414
InChI Key: YYOCJFUXMGWYDX-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a chemical compound used in scientific research . Its unique properties make it suitable for various applications such as drug development and organic synthesis.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives have been synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole . The starting compounds were synthesized from the corresponding thiazole aldehyde by using the Ohira−Bestmann reagent .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by spectral analysis . For example, the 1H NMR spectrum of compound 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)thiazole displayed two singlets in the aliphatic region at δ 2.57 and 5.59, which corresponds to thiazole−CH3 and thiazole−CH2–triazole, respectively .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The synthesis involves a click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the 1H NMR spectrum of compound 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)thiazole was used to determine its molecular structure .

Scientific Research Applications

Antibacterial Activity

The compound’s structure suggests potential antibacterial properties. Researchers have synthesized related thiazole derivatives and evaluated their antibacterial activity. For instance, the compound N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine exhibited antibacterial effects against Staphylococcus aureus and Chromobacterium violaceum . Further investigations could explore its efficacy against other bacterial strains.

Anti-Inflammatory Potential

Given the presence of a thiazole ring, this compound might possess anti-inflammatory properties. Similar indole derivatives have demonstrated anti-inflammatory effects. Investigating its impact on inflammatory pathways could be valuable .

Mechanism of Action

While the specific mechanism of action for “1-(4-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is not mentioned in the retrieved papers, similar compounds have shown potential antimycobacterial activity . These compounds could serve as good lead compounds for further optimization and development of a newer antitubercular candidate .

Future Directions

The future directions for the research and development of “1-(4-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide” and similar compounds could involve further synthesis of similar libraries with other substituents to optimize their antimycobacterial activity . These compounds could serve as good lead compounds for the development of a newer antitubercular candidate .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c1-15-4-2-6-19(12-15)26-22(28)20-13-17-5-3-11-25-21(17)27(23(20)29)14-16-7-9-18(24)10-8-16/h2-13H,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOCJFUXMGWYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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